molecular formula C21H40O3 B086613 2-Hydroxypropyl oleate CAS No. 142-76-7

2-Hydroxypropyl oleate

Cat. No.: B086613
CAS No.: 142-76-7
M. Wt: 340.5 g/mol
InChI Key: ZVTDEEBSWIQAFJ-KHPPLWFESA-N
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Description

2-Hydroxypropyl oleate is a chemical compound belonging to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and 2-hydroxypropyl alcohol. This compound is known for its unique properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl oleate can be synthesized through the esterification of oleic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high-efficiency reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete conversion of oleic acid and 2-hydroxypropyl alcohol into the desired ester .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl oleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxypropyl oleic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Hydroxypropyl oleic acid derivatives.

    Reduction: Hydroxypropyl alcohol and oleic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxypropyl oleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers .

Mechanism of Action

The mechanism of action of 2-hydroxypropyl oleate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a surfactant, altering the properties of cell membranes and enhancing the solubility of hydrophobic compounds. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: Used in drug delivery and as a solubilizing agent.

    2-Hydroxypropyl-γ-cyclodextrin: Employed in topical formulations and as an excipient

Uniqueness: 2-Hydroxypropyl oleate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Unlike cyclodextrins, which are cyclic oligosaccharides, this compound is a linear ester, making it more suitable for certain applications, such as in the formulation of emulsions and as a lubricant .

Properties

IUPAC Name

2-hydroxypropyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDEEBSWIQAFJ-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892305
Record name 2-Hydroxypropyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-76-7
Record name 9-Octadecenoic acid (9Z)-, 2-hydroxypropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol 1-oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1-OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476821E6GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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